N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-3-fluorobenzamide
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Overview
Description
N-({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)-3-FLUOROBENZAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzodioxole moiety, an oxazole ring, and a fluorobenzamide group, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)-3-FLUOROBENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Moiety: Starting with a suitable precursor, such as catechol, the benzodioxole ring is formed through a series of methoxylation reactions.
Construction of the Oxazole Ring: The oxazole ring is synthesized via cyclization reactions involving appropriate precursors like amino alcohols and carboxylic acids.
Coupling Reactions: The benzodioxole and oxazole intermediates are coupled using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Introduction of the Fluorobenzamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and catalytic processes may be employed to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)-3-FLUOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)-3-FLUOROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Pharmacology: Studied for its potential effects on biological pathways and its interaction with cellular targets.
Materials Science: Investigated for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)-3-FLUOROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)-3-CHLOROBENZAMIDE: Similar structure with a chlorine atom instead of fluorine.
N-({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)-3-BROMOBENZAMIDE: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)-3-FLUOROBENZAMIDE imparts unique electronic properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its chlorine and bromine analogs, which may exhibit different chemical and biological behaviors.
Properties
Molecular Formula |
C21H21FN2O6 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
N-[[5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]methyl]-3-fluorobenzamide |
InChI |
InChI=1S/C21H21FN2O6/c1-26-17-8-13(18(27-2)20-19(17)28-11-29-20)7-16-9-15(24-30-16)10-23-21(25)12-4-3-5-14(22)6-12/h3-6,8,16H,7,9-11H2,1-2H3,(H,23,25) |
InChI Key |
WBEFNLZSBKNCNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)CC3CC(=NO3)CNC(=O)C4=CC(=CC=C4)F)OC)OCO2 |
Origin of Product |
United States |
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